3-[3-(Trifluoromethyl)phenyl]octahydropyrido[2,1-c][1,4]oxazin-3-ol
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Overview
Description
3-[3-(Trifluoromethyl)phenyl]octahydropyrido[2,1-c][1,4]oxazin-3-ol is a complex organic compound with the molecular formula C15H18F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an octahydropyrido[2,1-c][1,4]oxazin-3-ol structure
Preparation Methods
The synthesis of 3-[3-(Trifluoromethyl)phenyl]octahydropyrido[2,1-c][1,4]oxazin-3-ol involves multiple steps. One common synthetic route includes the reaction of 3-(trifluoromethyl)phenyl isocyanate with an appropriate amine to form an intermediate, which is then cyclized under specific conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
3-[3-(Trifluoromethyl)phenyl]octahydropyrido[2,1-c][1,4]oxazin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-[3-(Trifluoromethyl)phenyl]octahydropyrido[2,1-c][1,4]oxazin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials with desired chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]octahydropyrido[2,1-c][1,4]oxazin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
3-[3-(Trifluoromethyl)phenyl]octahydropyrido[2,1-c][1,4]oxazin-3-ol can be compared with similar compounds such as:
3-(Trifluoromethyl)phenyl isocyanate: Used in similar synthetic applications but lacks the octahydropyrido[2,1-c][1,4]oxazin-3-ol structure.
4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate: Another related compound with different functional groups and reactivity.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
63068-72-4 |
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Molecular Formula |
C15H18F3NO2 |
Molecular Weight |
301.30 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-3-ol |
InChI |
InChI=1S/C15H18F3NO2/c16-15(17,18)12-5-3-4-11(8-12)14(20)10-19-7-2-1-6-13(19)9-21-14/h3-5,8,13,20H,1-2,6-7,9-10H2 |
InChI Key |
DYPHPQUNUNNBBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CC(OCC2C1)(C3=CC(=CC=C3)C(F)(F)F)O |
Origin of Product |
United States |
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